molecular formula C20H34O4 B14609969 12-Ethenyloctadec-8-enedioic acid CAS No. 57323-17-8

12-Ethenyloctadec-8-enedioic acid

Cat. No.: B14609969
CAS No.: 57323-17-8
M. Wt: 338.5 g/mol
InChI Key: CXFXPRCAGIFXEQ-UHFFFAOYSA-N
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Description

12-Ethenyloctadec-8-enedioic acid is a long-chain fatty acid with a unique structure characterized by the presence of both an ethenyl group and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethenyloctadec-8-enedioic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as octadec-8-enedioic acid.

    Introduction of Ethenyl Group: The ethenyl group is introduced through a series of reactions, including halogenation and dehydrohalogenation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes, including:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 12-Ethenyloctadec-8-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products:

    Oxidation Products: Carboxylic acids.

    Reduction Products: Saturated fatty acids.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

12-Ethenyloctadec-8-enedioic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in biological membranes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 12-Ethenyloctadec-8-enedioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to effects such as:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors on cell membranes, influencing cellular signaling and function.

Comparison with Similar Compounds

    Octadec-9-ene-1,18-dioic acid: A similar long-chain fatty acid with a double bond but lacking the ethenyl group.

    Octadecanoic acid: A saturated fatty acid without any double bonds or ethenyl groups.

Uniqueness: 12-Ethenyloctadec-8-enedioic acid is unique due to the presence of both an ethenyl group and a double bond within its structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

57323-17-8

Molecular Formula

C20H34O4

Molecular Weight

338.5 g/mol

IUPAC Name

12-ethenyloctadec-8-enedioic acid

InChI

InChI=1S/C20H34O4/c1-2-18(15-11-9-13-17-20(23)24)14-10-7-5-3-4-6-8-12-16-19(21)22/h2,5,7,18H,1,3-4,6,8-17H2,(H,21,22)(H,23,24)

InChI Key

CXFXPRCAGIFXEQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCCCC(=O)O)CCC=CCCCCCCC(=O)O

Origin of Product

United States

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